molecular formula C6H15NO2 B14188387 Butanoic acid--ethanamine (1/1) CAS No. 914801-88-0

Butanoic acid--ethanamine (1/1)

Cat. No.: B14188387
CAS No.: 914801-88-0
M. Wt: 133.19 g/mol
InChI Key: BJVWPIWBPCTGPE-UHFFFAOYSA-N
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Description

Butanoic acid–ethanamine (1/1) is a stoichiometric complex formed via an acid-base reaction between butanoic acid (C₃H₇COOH) and ethanamine (C₂H₅NH₂). This 1:1 adduct likely exists as a salt, where the carboxylic acid donates a proton to the amine, resulting in an ammonium carboxylate structure (C₃H₇COO⁻·NH₃C₂H₅⁺). Such complexes are common in organic chemistry, where they exhibit distinct physical and chemical properties compared to their parent compounds, including altered solubility, melting points, and volatility .

Potential applications could include pharmaceutical intermediates or stabilizing agents in industrial processes, though further studies are needed to confirm these uses.

Properties

CAS No.

914801-88-0

Molecular Formula

C6H15NO2

Molecular Weight

133.19 g/mol

IUPAC Name

butanoic acid;ethanamine

InChI

InChI=1S/C4H8O2.C2H7N/c1-2-3-4(5)6;1-2-3/h2-3H2,1H3,(H,5,6);2-3H2,1H3

InChI Key

BJVWPIWBPCTGPE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)O.CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid–ethanamine (1/1) can be achieved through the reaction of butanoic acid with ethanamine. This reaction typically involves the formation of an amide bond between the carboxyl group of butanoic acid and the amino group of ethanamine. The reaction can be carried out under mild conditions, often in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of butanoic acid–ethanamine (1/1) may involve the use of large-scale reactors where butanoic acid and ethanamine are combined in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid–ethanamine (1/1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amines.

    Reduction: Reduction reactions can convert the amide bond back to the original carboxylic acid and amine.

    Substitution: The amide bond can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often employed.

    Substitution: Various nucleophiles can be used to substitute the amide bond, depending on the desired product.

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Butanoic acid–ethanamine (1/1) has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of butanoic acid–ethanamine (1/1) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Other Carboxylic Acid–Amine Complexes

Acetic Acid–Ethanamine (1/1): This complex (CH₃COO⁻·NH₃C₂H₅⁺) shares structural similarities with butanoic acid–ethanamine but differs in chain length. Shorter-chain acids like acetic acid form less hydrophobic salts, leading to higher water solubility.

Propanoic Acid–Ethanamine (1/1): Intermediate in chain length, this complex (C₂H₅COO⁻·NH₃C₂H₅⁺) balances solubility and hydrophobicity. Such differences impact applications; for instance, propanoic acid derivatives are often used in food preservation, while butanoic acid complexes may find roles in fragrance stabilization .

Butanoic Acid–Cyclohexanamine (1/1): Replacing ethanamine with cyclohexanamine (C₆H₁₁NH₂) increases molecular weight and steric bulk, reducing volatility and enhancing thermal stability. This makes cyclohexanamine complexes more suited for high-temperature industrial processes compared to ethanamine derivatives .

Butanoic Acid Esters

Butanoic acid esters, such as ethyl butanoate (C₃H₇COOCH₂CH₃), are volatile flavor compounds widely used in food and beverages. Key differences include:

Property Butanoic Acid–Ethanamine (1/1) Ethyl Butanoate
Structure Ionic salt (ammonium carboxylate) Ester (neutral molecule)
Volatility Low (non-volatile) High (volatile flavor compound)
Odor Minimal (ionic salts lack strong odor) Fruity, pineapple-like
Applications Pharmaceuticals, stabilizers Food flavoring, perfumes

Ethyl butanoate is a major flavor component in jujube brandy, with concentrations up to 64.235 µg/L in optimized brewing methods, whereas the ionic nature of butanoic acid–ethanamine precludes such volatile contributions .

Methyl-Substituted Butanoic Acids

3-Methyl Butanoic Acid (Isovaleric Acid): This branched-chain acid (C₄H₉COOH) is a potent odorant with a rancid, cheesy smell. Unlike butanoic acid–ethanamine, it is volatile and contributes significantly to the aroma profiles of fermented foods and fruits . In hydrolyzed samples, 3-methyl butanoic acid is quantified at higher levels than linear-chain acids, highlighting its stability and persistence in complex matrices .

2-Methyl Butanoic Acid: This structural isomer has a sweeter, fruitier odor compared to butanoic acid. Its ethyl ester (2-methyl butanoic acid ethyl ester) is a key flavor compound in distilled spirits, with concentrations of 3.545 µg/L in jujube brandy .

Atmospheric and Environmental Behavior

Butanoic acid–ethanamine (1/1) is expected to exhibit low atmospheric reactivity due to its ionic nature. In contrast, free butanoic acid participates in atmospheric oxidation reactions, such as nighttime nitrate radical-driven processes, producing secondary pollutants . Free butanoic acid also forms via 1-butanol oxidation, with observed mixing ratios peaking at 100 pptv under specific conditions .

Data Tables

Table 1: Physical Properties of Selected Compounds

Compound Molecular Weight (g/mol) Solubility in Water Volatility Key Applications
Butanoic Acid–Ethanamine (1/1) ~135.18 Moderate Low Pharmaceuticals, salts
Ethyl Butanoate 116.16 Low High Food flavoring
3-Methyl Butanoic Acid 102.13 Moderate High Fermentation byproduct
Butanoic Acid–Cyclohexanamine (1/1) ~215.30 Low Very Low Industrial stabilizers

Table 2: Flavor Compound Concentrations in Jujube Brandy (µg/L)

Compound Optimized Brewing Method Normal Brewing Method
Ethyl Butanoate 2.857 Not detected
2-Methyl Butanoic Acid Ethyl Ester 3.545 0.423
Hexanoic Acid Ethyl Ester 64.235 12.905

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